molecular formula C13H21NO B12090405 1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B12090405
M. Wt: 207.31 g/mol
InChI Key: IXDIZUBDRWNLBU-UHFFFAOYSA-N
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Description

    1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol: is a secondary amine with a chiral center. Its structure consists of a tertiary carbon atom bonded to an amino group, a methyl group, and a 3,4-dimethylphenyl group.

  • The compound is used in various fields due to its unique properties, including its chirality and hydroxyl functionality.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reduction of the corresponding ketone using a reducing agent like sodium borohydride or lithium aluminum hydride.

      Reaction Conditions: The reduction typically occurs in an inert solvent (e.g., ether or THF) at low temperatures.

      Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactions: It undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major product depends on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a chiral auxiliary in asymmetric synthesis.

      Biology: Its chirality makes it relevant in studies related to enzyme-substrate interactions.

      Medicine: Investigated for potential pharmaceutical applications due to its unique structure.

      Industry: Limited industrial applications, but its chirality may be relevant in fine chemical synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In biological systems, it may interact with receptors or enzymes due to its chiral center.
    • Further research is needed to fully elucidate its mechanisms.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The compound’s uniqueness lies in its combination of chirality, hydroxyl functionality, and aromatic substituents.

    Remember that this compound’s applications and research are ongoing, and further studies may reveal additional insights

    Properties

    Molecular Formula

    C13H21NO

    Molecular Weight

    207.31 g/mol

    IUPAC Name

    1-[(3,4-dimethylphenyl)methylamino]-2-methylpropan-2-ol

    InChI

    InChI=1S/C13H21NO/c1-10-5-6-12(7-11(10)2)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3

    InChI Key

    IXDIZUBDRWNLBU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)CNCC(C)(C)O)C

    Origin of Product

    United States

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